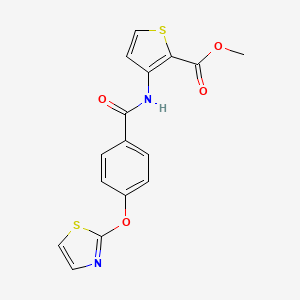

Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate

Description

Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a thiazole moiety, and a benzamido group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

methyl 3-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S2/c1-21-15(20)13-12(6-8-23-13)18-14(19)10-2-4-11(5-3-10)22-16-17-7-9-24-16/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZKQEMEFGUCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an amine.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

Final Coupling: The final step involves coupling the thiazole and benzamido-thiophene intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H14N2O3S

Molecular Weight : 302.34 g/mol

IUPAC Name : Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate

The compound features a thiophene ring, which is known for its role in various biological activities, and a thiazole moiety that may enhance its pharmacological properties.

Medicinal Chemistry

This compound has shown promise in the development of new therapeutic agents:

- Antimicrobial Activity : Studies have demonstrated that compounds containing thiazole derivatives exhibit significant antibacterial properties. For instance, thiazole-containing compounds have been synthesized and tested against various Gram-positive and Gram-negative bacteria, showing efficacy that surpasses traditional antibiotics like ampicillin .

- Anticancer Potential : Research indicates that thiophene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiazole group may enhance the interaction with biological targets involved in cancer pathways .

Material Science

The compound is also being explored for its applications in material science:

- Organic Semiconductors : this compound can be utilized as a building block in the synthesis of organic semiconductors due to its electronic properties. Its unique structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Corrosion Inhibitors : The compound's ability to form protective layers on metal surfaces makes it a candidate for corrosion inhibition in industrial applications. Its thiophene structure contributes to its effectiveness as a corrosion inhibitor by adsorbing onto metal surfaces and preventing oxidation .

Data Tables

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Effective against Gram-positive/negative bacteria |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Material Science | Organic semiconductors | Improved charge transport properties |

| Corrosion inhibitors | Forms protective layers on metals |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of a series of thiazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against multiple bacterial strains, with minimal inhibitory concentrations (MICs) significantly lower than standard treatments .

- Cancer Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Methyl benzo[b]thiophene-2-carboxylate: Similar structure but lacks the thiazole and benzamido groups.

Thiazole derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid share the thiazole moiety.

Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring.

Uniqueness

Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate is unique due to the combination of the thiazole, benzamido, and thiophene moieties in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a thiazole moiety , and a benzamido group . The combination of these structural elements contributes to its diverse reactivity and biological potential.

| Component | Structure |

|---|---|

| Thiophene | Thiophene |

| Thiazole | Thiazole |

| Benzamido | Benzamido |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Moiety : Using Hantzsch thiazole synthesis.

- Attachment of the Benzamido Group : Via amide coupling with benzoyl chloride.

- Formation of the Thiophene Ring : Utilizing the Gewald reaction.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including prostate (PC3 and DU145), liver (HepG2), and breast (MCF-7) cancer cells.

- Case Study : A study demonstrated that the compound induced apoptosis in PC3 cells with an IC50 value of 27.05 μg/mL after 48 hours of treatment, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects, particularly in inhibiting COX-2 enzyme activity, which is pivotal in inflammatory processes.

- Data : Compounds with similar structures demonstrated COX-2 selectivity with IC50 values ranging from 0.31 to 0.78 mM .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. Studies suggest that it may inhibit key signaling pathways associated with cancer cell survival and inflammatory responses.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of thiazole, benzamido, and thiophene structures, which enhances its reactivity and biological profile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl benzo[b]thiophene-2-carboxylate | Lacks thiazole group | Moderate anticancer |

| Thiazole derivatives | Contains thiazole only | Limited activity |

| This compound | Unique combination | High anticancer & antimicrobial |

Q & A

Q. Table 1: Key Reaction Conditions for Amide Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | ↑ 30% |

| Coupling Agent | EDC/HOBt | ↑ 25% vs. DCC |

| Temperature | 0°C → RT | ↓ Racemization |

| Reaction Time | 12–16 hrs | ↑ Completion |

| Source: |

Q. Table 2: Comparative Bioactivity of Structural Analogues

| Compound | IC₅₀ (EGFR Kinase) | logP |

|---|---|---|

| Parent Compound | 1.2 µM | 3.2 |

| Thiazole → Oxazole | 8.7 µM | 2.5 |

| Methyl Ester → Carboxyl | >50 µM | 1.8 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.